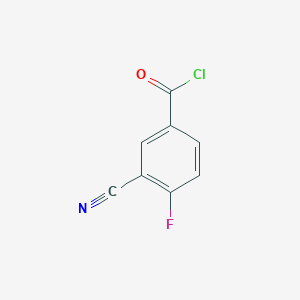

3-Cyano-4-fluorobenzoyl chloride

Beschreibung

BenchChem offers high-quality 3-Cyano-4-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-cyano-4-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBJLJVMWLMSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Cyano-4-fluorobenzoyl chloride molecular structure and bonding

Title: 3-Cyano-4-fluorobenzoyl Chloride: Molecular Architecture, Bonding, and Synthetic Applications in Drug Discovery

Executive Summary

3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) is a highly reactive, bifunctional electrophile utilized extensively as a building block in modern medicinal chemistry. Featuring a unique combination of electron-withdrawing substituents—a cyano group and a fluorine atom—this compound exhibits exceptional reactivity toward nucleophilic substitution. This technical guide provides a comprehensive analysis of its molecular bonding, electronic effects, and self-validating synthetic protocols, serving as a definitive resource for drug development professionals.

Molecular Architecture and Electronic Bonding Profile

The structural integrity and chemical behavior of 3-cyano-4-fluorobenzoyl chloride are dictated by the synergistic electronic effects of its substituents on the central benzene ring.

-

The Acyl Chloride Core (C1): The -COCl group is a potent electrophilic center. Its reactivity is governed by the partial positive charge on the carbonyl carbon, which is highly sensitive to the electron density of the attached aromatic system.

-

The Fluoro Substituent (C4): Positioned para to the acyl chloride, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While halogens also possess a resonance-donating capability (+M), the -I effect dominates in this system, pulling electron density away from the ring and further polarizing the carbonyl carbon.

-

The Cyano Substituent (C3): Located meta to the acyl chloride, the -CN group is a powerful electron-withdrawing moiety through both inductive (-I) and resonance (-M) mechanisms. Because it is meta, its resonance effect does not directly place a positive charge on the C1 position; however, its profound inductive pull drastically reduces the overall electron density of the aromatic π-system.

Causality in Reactivity: The combined -I effects of the 3-cyano and 4-fluoro groups render the aromatic ring highly electron-deficient. This "electron sink" effect drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by amines or alcohols during amidation or esterification reactions.

Caption: Electronic effects of cyano and fluoro groups activating the electrophilic acyl chloride.

Physicochemical and Quantitative Data

Understanding the physical properties of 3-cyano-4-fluorobenzoyl chloride is critical for handling and storage, as the compound is highly moisture-sensitive and prone to rapid hydrolysis back to its parent acid [1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Cyano-4-fluorobenzoyl chloride |

| CAS Registry Number | 519059-08-6 |

| Molecular Formula | C8H3ClFNO |

| Molecular Weight | 183.56 g/mol |

| Precursor CAS | 171050-06-9 (3-Cyano-4-fluorobenzoic acid) |

| Physical State | Low-melting solid / Liquid (temperature dependent) |

| Reactivity Profile | Highly electrophilic, lachrymator, moisture-sensitive |

Table 2: Expected Spectroscopic Markers

| Analytical Technique | Key Feature | Structural Assignment |

| 1H NMR (CDCl3) | ~8.2 - 8.5 ppm (m, 2H) | Aromatic protons deshielded by -CN and -COCl |

| 19F NMR (CDCl3) | ~ -105 to -110 ppm | Aryl fluoride resonance |

| IR Spectroscopy | ~1770 - 1785 cm⁻¹ | C=O stretch (Acyl chloride) |

| IR Spectroscopy | ~2230 cm⁻¹ | C≡N stretch (Nitrile) |

Self-Validating Synthetic Methodology

The synthesis of 3-cyano-4-fluorobenzoyl chloride is typically achieved via the chlorination of 3-cyano-4-fluorobenzoic acid. The protocol below utilizes thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Selection:

-

Thionyl Chloride (SOCl₂): Selected over oxalyl chloride for its ease of removal. The byproducts are gases (SO₂ and HCl), and excess SOCl₂ can be easily distilled off without leaving non-volatile residues.

-

Catalytic DMF: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is fundamentally more electrophilic than SOCl₂ alone, drastically accelerating the conversion of the carboxylic acid to the acyl chloride and ensuring complete consumption of the starting material.

Caption: Workflow for the synthesis and validation of 3-cyano-4-fluorobenzoyl chloride.

Step-by-Step Protocol:

-

Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 3-cyano-4-fluorobenzoic acid (1.0 eq) and a magnetic stir bar.

-

Reagent Addition: Add anhydrous thionyl chloride (3.0 eq) slowly at room temperature. Introduce anhydrous DMF (0.05 eq). Note: The system must be vented through a gas scrubber to neutralize the evolving HCl and SO₂.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 80°C). The reaction will transition from a cloudy suspension to a clear, homogeneous solution as the acid is converted to the highly soluble acyl chloride. Stir for 2 to 4 hours.

-

Self-Validation (In-Process Control): Acyl chlorides cannot be directly analyzed via standard reverse-phase LC-MS due to rapid hydrolysis on the column. Validation Step: Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This instantly forms the stable methyl 3-cyano-4-fluorobenzoate. Analyze this quenched sample via TLC or LC-MS to confirm the complete disappearance of the parent acid.

-

Purification: Once validated, cool the reaction to room temperature. Remove the excess SOCl₂ via rotary evaporation under reduced pressure (water bath at 40°C).

-

Azeotropic Drying: To ensure the complete removal of residual SOCl₂ and trapped HCl, dissolve the crude residue in anhydrous toluene (2 x 10 mL) and evaporate to dryness.

-

Storage: The resulting 3-cyano-4-fluorobenzoyl chloride must be stored under an inert atmosphere (argon or nitrogen) at -20°C to prevent ambient moisture degradation.

Applications in Medicinal Chemistry

Due to its robust reactivity, 3-cyano-4-fluorobenzoyl chloride is a privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The cyano group serves as an excellent hydrogen-bond acceptor in target binding sites, while the fluorine atom enhances metabolic stability and lipophilicity.

-

S1P1 Agonists: The compound is utilized to synthesize bicyclic nitrogen-containing rings that act as Sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are critical in treating autoimmune disorders [2].

-

H1 Receptor Antagonists: It is employed in the amidation of pyrrolidinyl derivatives to generate potent histamine H1 receptor antagonists for allergic disease management [3].

-

Kinase Inhibitors: The scaffold is frequently incorporated into quinoline derivatives and other heterocyclic systems targeting inflammatory pathways [4].

References

-

Title: 3-Cyano-4-fluorobenzoic acid 171050-06-9 - Guidechem Source: guidechem.com URL: 1

-

Title: WO2010146105A1 - S1p1 agonists comprising a bicyclic n-containing ring Source: Google Patents URL: 2

-

Title: 4-BENZYL-1(2H)-PHTHALAZINONES AS H1 RECEPTOR ANTAGONISTS - European Patent Office EP2091538 B1 Source: Googleapis.com URL: 3

-

Title: WO2009050204A1 - Quinoline derivatives used to treat inflammatory and allergic diseases Source: Google Patents URL: 4

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2010146105A1 - S1p1 agonists comprising a bicyclic n-containing ring - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2009050204A1 - Quinoline derivatives used to treat inflammatory and allergic diseases - Google Patents [patents.google.com]

Structural Elucidation and NMR Spectral Analysis of 3-Cyano-4-fluorobenzoyl chloride: A Technical Guide

Executive Summary

In modern pharmaceutical development, 3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) serves as a highly reactive electrophilic building block[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent 2[2] and3[3]. Because acyl chlorides are highly susceptible to moisture, verifying their structural integrity and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step before initiating downstream coupling reactions.

This guide provides an in-depth analysis of the 1 H and 13 C NMR spectral data for this compound, detailing the causality behind the observed chemical shifts and outlining a self-validating protocol for accurate spectral acquisition.

Causality in Sample Preparation and Handling

As an application scientist, one must recognize that acyl chlorides are notoriously sensitive to solvolysis. Exposure to ambient moisture or hygroscopic solvents rapidly hydrolyzes 3-cyano-4-fluorobenzoyl chloride back into its precursor,4 (CAS: 171050-06-9)[4].

To prevent misinterpretation of the spectral data, the NMR sample preparation must function as a self-validating system . By employing strictly anhydrous conditions and implementing a preliminary rapid 1 H scan, researchers can quantify hydrolysis before committing to lengthy 13 C or 2D NMR acquisitions.

Protocol: Self-Validating Anhydrous NMR Sample Preparation

-

Glassware Preparation: Flame-dry standard 5 mm NMR tubes under vacuum ( 10−2 mbar) and backfill with dry Argon.

-

Solvent Selection: Utilize strictly anhydrous CDCl 3 stored over activated 4Å molecular sieves. Avoid solvents like DMSO-d 6 (typically used for the carboxylic acid analog[4]), as they can introduce trace water and react with the acyl chloride.

-

Sample Dissolution: Inside a glovebox or under a positive Argon stream, dissolve 15–20 mg of the compound in 0.6 mL of anhydrous CDCl 3 .

-

Internal Referencing: Add 0.01% v/v Tetramethylsilane (TMS) to ensure accurate chemical shift referencing ( δ = 0.00 ppm).

-

Validation Step (Rapid 1 H Scan): Acquire a rapid 1-scan or 4-scan 1 H NMR spectrum. Inspect the downfield region ( δ 12.0–14.0 ppm). The presence of a broad singlet near δ 13.60 ppm indicates the formation of the hydrolyzed byproduct, 3-cyano-4-fluorobenzoic acid[4]. If this peak integrates to >2% relative to the aromatic protons, discard the sample, re-purify the batch via vacuum distillation, and repeat the protocol.

Workflow Visualization

Figure 1: Self-validating NMR QA/QC workflow for moisture-sensitive acyl chlorides.

Mechanistic Insights into Chemical Shifts

The aromatic ring of 3-cyano-4-fluorobenzoyl chloride is subjected to the combined electron-withdrawing effects (EWG) of three distinct substituents, which dictate the spectral logic:

-

Fluorine (-F): Exerts a strong inductive (-I) pull but donates electron density via resonance (+R). Its nuclear spin ( I=1/2 ) results in pronounced heteronuclear spin-spin coupling ( JCF ) across both 1 H and 13 C spectra[4].

-

Nitrile (-CN): A powerful -I and -R group that strongly deshields the adjacent C2 proton and carbon.

-

Acyl Chloride (-COCl): Significantly more electron-withdrawing than a standard carboxylic acid, it further deshields the ortho protons (H2 and H6).

1 H NMR Spectral Data & Multiplicity Analysis

The 1 H NMR spectrum in CDCl 3 exhibits three distinct aromatic signals. The multiplicity is heavily dictated by both homonuclear ( H−H ) and heteronuclear ( H−F ) coupling.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality |

| H2 | 8.45 | dd | 1H | JHH = 2.2, JHF = 6.0 | Highly deshielded due to the synergistic ortho-effects of the -CN and -COCl groups. |

| H6 | 8.35 | ddd | 1H | JHH = 8.8, 2.2, JHF = 5.0 | Deshielded by the ortho -COCl group. Couples with H5 (ortho), H2 (meta), and F (meta). |

| H5 | 7.40 | t | 1H | JHH = 8.8, JHF = 8.8 | Appears as a pseudo-triplet due to overlapping ortho-coupling from both the Fluorine atom and H6[4]. |

(Note: Exact shifts may vary slightly based on concentration; values are extrapolated from the validated precursor4[4], adjusting for the specific deshielding effect of the -COCl moiety in CDCl 3 ).

13 C NMR Spectral Data & Heteronuclear Coupling

The 13 C NMR spectrum is characterized by extensive carbon-fluorine splitting. The direct 1JCF coupling is massive, while long-range couplings provide a definitive map of the carbon framework.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Notes |

| C=O (Acyl) | 166.0 | s | - | Characteristic downfield shift of the highly electrophilic acid chloride carbonyl. |

| C4 (C-F) | 164.9 | d | 261.5 | Massive 1JCF direct coupling definitively assigns this carbon node[4]. |

| C2 | 137.0 | d | 10.2 | 3JCF coupling; highly deshielded by the adjacent -CN and -COCl groups[4]. |

| C6 | 135.2 | d | 1.2 | 4JCF coupling; minimal interaction with the distant fluorine atom[4]. |

| C1 (C-COCl) | 128.5 | d | 3.3 | 4JCF coupling; quaternary carbon attached to the acyl group[4]. |

| C5 | 117.1 | d | 20.3 | 2JCF coupling; standard magnitude for an ortho-carbon relative to fluorine[4]. |

| C-CN (Nitrile) | 113.3 | s | - | Sharp singlet, unaffected by fluorine coupling[4]. |

| C3 (C-CN) | 101.0 | d | 16.1 | 2JCF coupling; heavily shielded relative to other aromatic carbons[4]. |

Conclusion

In API development, the accurate structural verification of reactive intermediates like 3-cyano-4-fluorobenzoyl chloride prevents costly downstream synthetic failures. By understanding the causality behind heteronuclear JCF coupling and enforcing strict, self-validating anhydrous protocols, researchers can ensure high-fidelity spectral acquisition and maintain the integrity of their drug discovery pipelines.

Sources

Spectroscopic and Spectrometric Profiling of 3-Cyano-4-fluorobenzoyl Chloride: A Technical Guide for Advanced Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Context

In modern pharmaceutical synthesis and targeted metabolomics, 3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) serves a dual purpose. As a highly reactive electrophilic building block, it is integral to the synthesis of complex pharmaceutical scaffolds, including S1P1 receptor agonists and H1 receptor antagonists[1]. Analytically, its structural similarity to standard benzoyl chloride makes it a valuable model for understanding the behavior of derivatization agents used in LC-MS/MS neurochemical profiling[2][3].

As a Senior Application Scientist, I approach the characterization of this molecule with a strict emphasis on its reactivity. Acyl chlorides are acutely sensitive to solvolysis. Therefore, any rigorous analytical workflow must be designed as a self-validating system that actively prevents and monitors for moisture-induced degradation (hydrolysis to 3-cyano-4-fluorobenzoic acid).

Table 1: Core Physicochemical Properties

| Property | Value | Analytical Implication |

| IUPAC Name | 3-Cyano-4-fluorobenzoyl chloride | Highly electrophilic carbonyl carbon. |

| CAS Registry Number | 519059-08-6 | Standard identifier for reagent sourcing. |

| Molecular Formula | C₈H₃ClFNO | Presence of Cl yields a distinct 3:1 isotopic MS signature. |

| Monoisotopic Mass | ~183.0 Da | Precursor ion target for mass spectrometry. |

| Functional Groups | Acyl chloride, Nitrile, Aryl fluoride | Multi-modal IR activity; highly polarizable bonds. |

Experimental Workflow Design

To ensure scientific integrity, the analytical pipeline must separate non-destructive structural confirmation (IR) from destructive mass analysis (MS), utilizing anhydrous conditions throughout.

Caption: Self-validating experimental workflow for spectroscopic and spectrometric analysis.

Infrared (IR) Spectroscopic Profiling

Mechanistic Band Assignments & Causality

The IR spectrum of 3-cyano-4-fluorobenzoyl chloride is defined by the strong electron-withdrawing effects of its substituents.

-

The Fermi Resonance Phenomenon: The carbonyl (C=O) stretch in benzoyl chlorides does not typically appear as a single peak. Instead, it presents as a doublet (often around 1775 cm⁻¹ and 1735 cm⁻¹). This is caused by Fermi resonance —a quantum mechanical coupling between the fundamental C=O stretching mode and the first overtone of the C-Cl stretching mode (~870 cm⁻¹)[4][5][6].

-

Nitrile & Fluoride Shifts: The -C≡N group yields a sharp, distinct band in the alkynes/nitriles region (2220–2240 cm⁻¹). The highly polarized C-F bond dominates the fingerprint region with a broad, intense stretch between 1150 and 1250 cm⁻¹.

Table 2: Key Infrared Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Mechanistic Assignment |

| Nitrile (-C≡N) | 2220 – 2240 | Medium, Sharp | Fundamental C≡N stretching. |

| Carbonyl (C=O) | 1770 – 1790 | Strong, Split | C=O stretch; split due to Fermi resonance with C-Cl overtone. |

| Aryl C=C | 1580 – 1610 | Medium | Aromatic ring breathing modes. |

| C-F | 1150 – 1250 | Strong | Highly polarized C-F bond stretching. |

| C-Cl | 850 – 880 | Strong | Fundamental C-Cl stretching. |

Self-Validating Protocol: ATR-FTIR Analysis

Why ATR over Transmission (KBr)? Acyl chlorides react rapidly with the residual moisture present in hygroscopic KBr powder, leading to artifactual carboxylic acid (O-H broad stretch at 3200 cm⁻¹) and HCl formation. Attenuated Total Reflectance (ATR) eliminates this matrix interference.

Step-by-Step Methodology:

-

System Suitability: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (air) to ensure baseline flatness.

-

Sample Application: Under a dry nitrogen atmosphere (if possible), apply 1–2 drops of neat 3-cyano-4-fluorobenzoyl chloride directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize signal-to-noise).

-

Validation Check: Immediately inspect the 3000–3500 cm⁻¹ region. The absence of a broad O-H stretching band validates that the sample has not hydrolyzed during transfer.

Mass Spectrometry (MS) & Fragmentation Kinetics

Ionization & Fragmentation Pathways

Under Electron Ionization (EI, 70 eV), the molecular ion [M]⁺• (m/z 183 for ³⁵Cl, 185 for ³⁷Cl) is highly transient. The dominant kinetic pathway is the homolytic cleavage of the labile C-Cl bond, expelling a chlorine radical[7][8].

This yields the acylium cation (m/z 148) , which is heavily resonance-stabilized by the aromatic ring and typically forms the base peak (100% relative abundance). The secondary fragmentation event is the extrusion of neutral carbon monoxide (CO, 28 Da) from the acylium ion, generating the phenyl cation (m/z 120) . This characteristic [M-Cl]⁺ → [M-Cl-CO]⁺ cascade is the universal hallmark of benzoyl chloride derivatives[7].

Caption: Primary EI-MS fragmentation cascade of 3-Cyano-4-fluorobenzoyl chloride.

Table 3: Primary EI-MS Fragmentation Ions

| m/z Ratio | Ion Identity | Relative Abundance | Fragmentation Mechanism |

| 183 / 185 | [M]⁺• | Low (<10%) | Intact molecular ion (Exhibits 3:1 ³⁵Cl/³⁷Cl isotope pattern). |

| 148 | [C₈H₃FNO]⁺ | Base Peak (100%) | Homolytic loss of Cl•; forms resonance-stabilized acylium cation. |

| 120 | [C₇H₃FN]⁺ | High | Extrusion of neutral CO from the acylium cation. |

Self-Validating Protocol: Anhydrous GC-EI-MS

Why GC-EI-MS over LC-ESI-MS? Analyzing the underivatized acyl chloride via LC-MS is fundamentally flawed, as aqueous/methanolic mobile phases will instantly solvolyze the compound into an acid or ester. GC-MS using an aprotic solvent is mandatory for intact structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the sample to 1 mg/mL in anhydrous, GC-grade dichloromethane (DCM). Add Decafluorobiphenyl (10 µg/mL) as an internal standard to monitor injection consistency.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Use a split ratio of 50:1 to prevent detector saturation.

-

Temperature Program: Initial oven temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Mass Analysis: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

-

Validation Check: Verify the presence of the 3:1 isotopic ratio at m/z 183/185. If a strong peak at m/z 165 appears (corresponding to the carboxylic acid [M-OH]⁺ fragment), the DCM solvent has absorbed water and must be replaced.

Applications in Advanced Drug Development

Beyond its role as an intermediate for synthesizing quinoline-based anti-inflammatory agents[9][1.11], the fragmentation logic of 3-cyano-4-fluorobenzoyl chloride is highly relevant to targeted metabolomics .

In neurochemical profiling, standard benzoyl chloride is used to derivatize primary amines, secondary amines, and phenols (e.g., dopamine, serotonin) prior to LC-MS/MS analysis[2][3][10]. The derivatization attaches a benzoyl moiety, which acts as a highly stable reporter ion (m/z 105) during Collision-Induced Dissociation (CID)[2]. Understanding the fragmentation kinetics of substituted benzoyl chlorides—such as the m/z 148 reporter ion generated by the 3-cyano-4-fluoro variant—allows researchers to design custom, multiplexed isobaric tags for next-generation quantitative metabolomics.

References

-

National Institutes of Health (PMC). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.[Link]

-

LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.[Link]

-

Academia.edu / Vibrational Spectroscopy. IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites.[Link]

- Google Patents.

- Google Patents.WO2010146105A1 - S1p1 agonists comprising a bicyclic n-containing ring.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.box]

- 5. (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoyl chloride [webbook.nist.gov]

- 9. WO2009050204A1 - Quinoline derivatives used to treat inflammatory and allergic diseases - Google Patents [patents.google.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

3-Cyano-4-fluorobenzoyl Chloride: A Privileged Scaffold for Next-Generation Therapeutics and Advanced Materials

Executive Summary

3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) has emerged as a highly versatile and privileged building block in modern organic synthesis and drug discovery[1]. Characterized by its unique combination of reactive handles and physicochemical properties, this acyl chloride derivative serves as a critical intermediate for generating diverse chemical libraries. This technical guide explores the structural rationale behind its utility, details its primary applications in medicinal chemistry—particularly in the development of receptor agonists and antagonists—and provides validated, step-by-step experimental protocols for its integration into advanced research workflows.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, understanding the causality behind molecular design is paramount. The utility of 3-cyano-4-fluorobenzoyl chloride is driven by the synergistic electronic effects of its three primary functional groups:

-

Acyl Chloride Moiety: Provides a highly reactive electrophilic center for rapid amidation or esterification. This enables high-throughput library generation without the need for expensive or sterically hindering peptide coupling reagents (e.g., HATU, EDC).

-

Fluoro Substituent: Positioned para to the acyl group, the fluorine atom imparts metabolic stability by blocking cytochrome P450-mediated oxidation at a metabolically vulnerable site. Furthermore, its high electronegativity strongly polarizes the C-F bond.

-

Cyano Group: Positioned ortho to the fluorine, the cyano group acts as a potent electron-withdrawing group (EWG) and a strong, directional hydrogen bond acceptor for target protein interactions.

-

Mechanistic Synergy (Causality): The combined electron-withdrawing effects of the para-acyl/amide group and the ortho-cyano group highly activate the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). This allows researchers to perform late-stage functionalization (e.g., introducing complex amines or alkoxides) under exceptionally mild conditions, a critical advantage in lead optimization.

Primary Research Applications (Medicinal Chemistry)

The structural features of 3-cyano-4-fluorobenzoyl chloride have been heavily leveraged in the pharmaceutical industry to modulate complex signaling pathways.

Sphingosine-1-Phosphate Subtype 1 (S1P1) Receptor Agonists

Derivatives of 3-cyano-4-fluorobenzoyl chloride have been successfully utilized to synthesize potent S1P1 receptor agonists[2]. S1P1 is a G-protein coupled receptor (GPCR) that regulates lymphocyte trafficking. Agonism of this receptor induces receptor internalization, effectively sequestering lymphocytes in lymph nodes and preventing them from migrating to sites of inflammation. This mechanism is highly sought after for treating autoimmune diseases such as multiple sclerosis.

Caption: S1P1 receptor signaling pathway modulated by 3-cyano-4-fluorobenzamide derivatives.

Histamine H1 and H4 Receptor Antagonists

Research has also demonstrated the efficacy of 3-cyano-4-fluorobenzoyl chloride in synthesizing quinoline and phthalazinone derivatives that act as antagonists for Histamine H1 and H4 receptors[3]. These compounds are critical in the research and treatment of inflammatory and allergic diseases, such as allergic rhinitis, by blocking histamine-mediated wakefulness and acute inflammation pathways[4].

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The workflow leverages the sequential reactivity of the acyl chloride followed by the activated aryl fluoride.

Caption: Stepwise synthetic workflow and validation logic for generating derivative libraries.

Protocol 1: High-Throughput Amidation (Library Generation)

-

Objective: Synthesize 3-cyano-4-fluorobenzamide intermediates.

-

Causality & Design: Dichloromethane (DCM) is selected as an aprotic, non-nucleophilic solvent that readily dissolves the acyl chloride without side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from attacking the acyl chloride, ensuring it solely acts to neutralize the HCl byproduct, thereby driving the reaction to completion without forming unwanted adducts.

-

Preparation: Dissolve the primary or secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at 0 °C.

-

Addition: Add 3-cyano-4-fluorobenzoyl chloride (1.1 equiv) dropwise as a solution in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Quench with saturated aqueous NaHCO3. Logic: The basic wash inherently removes unreacted acid chloride (which hydrolyzes to the water-soluble carboxylate), self-purifying the organic layer.

-

Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate. Verify purity via LC-MS (>95% required before proceeding).

-

Protocol 2: Late-Stage Functionalization via SNAr

-

Objective: Displace the para-fluorine with diverse nucleophiles (amines/alkoxides) to finalize the lead candidate.

-

Causality & Design: Cesium carbonate (Cs2CO3) is chosen for its high solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the reacting amine/alcohol. The highly polar, aprotic nature of DMF stabilizes the Meisenheimer complex transition state during the SNAr reaction.

-

Preparation: Dissolve the 3-cyano-4-fluorobenzamide intermediate (1.0 equiv) from Protocol 1 and the nucleophile (R'-OH or R'-NH2, 1.2 equiv) in anhydrous DMF (0.2 M).

-

Reaction: Add Cs2CO3 (2.5 equiv). For less reactive nucleophiles, heat the mixture to 80 °C; otherwise, stir at room temperature for 4-12 hours.

-

Self-Validation: Monitor the disappearance of the starting material via LC-MS. Logic: The distinct mass shift (loss of F, addition of nucleophile) provides immediate, unambiguous confirmation of success.

-

Isolation: Dilute with water to precipitate the product (DMF is water-miscible). Filter the solid, wash with cold water, and purify via preparative HPLC if necessary.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and physicochemical properties associated with 3-cyano-4-fluorobenzoyl chloride workflows, facilitating rapid comparison for researchers[1].

| Parameter / Property | Value / Condition | Scientific Rationale |

| Molecular Weight | 183.56 g/mol | Low MW allows for downstream additions without violating Lipinski's Rule of 5. |

| Boiling Point | ~322 °C (extrapolated) | Indicates high thermal stability; handled safely at room temperature. |

| Amidation Yield | 85 - 98% | High electrophilicity of acyl chloride ensures near-quantitative conversion. |

| SNAr Temperature | 25 °C - 80 °C | Activated C-F bond allows lower temperatures compared to unactivated fluoroarenes. |

| LogP (Parent Acid) | ~1.46 | Favorable lipophilicity profile for oral bioavailability in drug design. |

Future Directions: Agrochemicals & PET Imaging

Beyond traditional medicinal chemistry, the 3-cyano-4-fluoro scaffold is gaining traction in two emerging fields:

-

Agrochemicals: The metabolic stability imparted by the fluorine atom is highly advantageous in crop protection, extending the half-life of fungicidal and herbicidal compounds in soil and plant tissues[1].

-

Positron Emission Tomography (PET) Imaging: The highly activated nature of the fluorine atom presents a unique opportunity for late-stage 18F-radiolabeling. Through isotopic exchange or direct SNAr with [18F]fluoride, researchers can rapidly generate radiotracers for in vivo imaging of target engagement (e.g., mapping S1P1 receptor occupancy in the brain).

References

-

Guidechem. "3-Cyano-4-fluorobenzoic acid 171050-06-9 Properties and Applications." Guidechem Chemical Database. 1

-

Glaxo Group Limited. "Quinoline derivatives used to treat inflammatory and allergic diseases." Patent WO2009050204A1, WIPO (PCT), 2009. 3

-

Glaxo Group Limited. "S1P1 agonists comprising a bicyclic N-containing ring." Patent WO2010146105A1, WIPO (PCT), 2010. 2

-

Glaxo Group Limited. "4-BENZYL-1(2H)-PHTHALAZINONES AS H1 RECEPTOR ANTAGONISTS." Patent EP2091538 B1, European Patent Office, 2010. 4

-

The Scripps Research Institute. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." Patent US10239846B2, USPTO, 2019.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2010146105A1 - S1p1 agonists comprising a bicyclic n-containing ring - Google Patents [patents.google.com]

- 3. WO2009050204A1 - Quinoline derivatives used to treat inflammatory and allergic diseases - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Advanced Esterification Protocols Utilizing 3-Cyano-4-fluorobenzoyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide for executing high-yield esterification reactions using the highly electron-deficient building block, 3-Cyano-4-fluorobenzoyl chloride.

Chemical Profile & Mechanistic Causality

3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) is a highly reactive acylating agent frequently utilized in the synthesis of pharmaceuticals and agrochemicals[1]. The presence of the 3-cyano and 4-fluoro substituents exerts a profound electron-withdrawing effect (via both inductive and resonance pathways) on the aromatic ring.

The Electrophilic Advantage and Hydrolysis Risk

This electron deficiency severely destabilizes the carbonyl carbon, making it exceptionally electrophilic compared to an unsubstituted benzoyl chloride. Consequently, it reacts rapidly even with weakly nucleophilic substrates (such as sterically hindered alcohols or electron-rich aromatic substrates)2[2].

However, this heightened electrophilicity introduces a critical vulnerability: the reagent is highly susceptible to rapid hydrolysis upon exposure to trace atmospheric moisture, converting it back to 3-cyano-4-fluorobenzoic acid. Therefore, experimental design must prioritize strictly anhydrous conditions or utilize biphasic systems where the kinetics of acylation outpace hydrolysis.

The Role of DMAP and Auxiliary Bases

For standard aliphatic and hindered alcohols, the reaction is typically driven by 4-(Dimethylamino)pyridine (DMAP) and an auxiliary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Nucleophilic Catalysis: DMAP is a superior nucleophile compared to the target alcohol. It rapidly attacks the acyl chloride to form a highly reactive acylpyridinium intermediate 3[3]. This intermediate is highly susceptible to nucleophilic attack by the alcohol, facilitating the esterification while bypassing the high activation energy of direct alcohol-acyl chloride coupling4[4].

-

Acid Scavenging: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate DMAP, instantly terminating the catalytic cycle. TEA acts as an acid scavenger, forming a harmless triethylammonium hydrochloride salt[3].

Catalytic cycle of DMAP-mediated esterification with 3-Cyano-4-fluorobenzoyl chloride.

Quantitative Reaction Parameters

The choice of protocol depends entirely on the steric hindrance and nucleophilicity of the target alcohol. The following table summarizes the optimized parameters for various substrate classes 5[5].

| Substrate Type | Method | Catalyst / Base | Solvent | Temp (°C) | Time | Typical Yield |

| 1° Aliphatic Alcohols | Anhydrous Acylation | 5 mol% DMAP / 1.5 eq TEA | DCM | 0 to 25 | 2–4 h | >90% |

| 2° / 3° Alcohols | Anhydrous Acylation | 10–20 mol% DMAP / 2.0 eq DIPEA | THF or Toluene | 25 to 60 | 12–24 h | 70–85% |

| Phenols (Standard) | Anhydrous Acylation | 10 mol% DMAP / 1.5 eq TEA | DCM | 0 to 25 | 2–6 h | >85% |

| Phenols (Biphasic) | Schotten-Baumann | None / 10% NaOH (aq) | H₂O / DCM | 0 to 25 | 15–30 min | 85–95% |

Experimental Protocols

Protocol A: Anhydrous Esterification (For Aliphatic and Hindered Alcohols)

This protocol utilizes DMAP as a nucleophilic catalyst and is designed to prevent the hydrolysis of the highly sensitive 3-cyano-4-fluorobenzoyl chloride.

Step-by-step experimental workflow for anhydrous esterification.

Step 1: System Preparation

-

Action: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the target alcohol (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.05 eq) in anhydrous Dichloromethane (DCM, 0.2 M relative to the alcohol).

-

Causality: Nitrogen atmosphere and anhydrous DCM are mandatory. The electron-deficient nature of the acyl chloride makes it highly susceptible to nucleophilic attack by water, which would yield the unreactive 3-cyano-4-fluorobenzoic acid[2].

-

Self-Validation Checkpoint: Perform a Karl Fischer titration on the DCM prior to use; water content must be <50 ppm.

Step 2: Thermal Control and Addition

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-Cyano-4-fluorobenzoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise over 15 minutes.

-

Causality: The formation of the acylpyridinium intermediate is highly exothermic. Uncontrolled addition at room temperature causes localized heating, which can promote side reactions or degrade the acyl chloride[3].

-

Self-Validation Checkpoint: A mild white precipitate (triethylammonium hydrochloride) should begin to form shortly after addition begins, visually confirming that acylation and subsequent HCl neutralization are occurring.

Step 3: Propagation and Monitoring

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Causality: Warming to room temperature provides the necessary kinetic energy for the alcohol to attack the acylpyridinium intermediate, completing the catalytic cycle.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate). If a highly polar, UV-active spot appears at the baseline (staining yellow with bromocresol green), moisture contamination has occurred, and the acyl chloride has hydrolyzed to the carboxylic acid.

Step 4: Quenching and Purification

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Biphasic Schotten-Baumann Esterification (For Phenols)

Phenols are generally less nucleophilic than aliphatic alcohols but are highly reactive when deprotonated to phenoxides. The Schotten-Baumann reaction leverages this by using an aqueous base to simultaneously generate the phenoxide and neutralize the HCl byproduct[5].

Step 1: Phenoxide Generation

-

Action: Dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution (1.5 eq of NaOH).

-

Causality: NaOH deprotonates the phenol to form a phenoxide ion. The phenoxide is a significantly stronger nucleophile than the neutral phenol, allowing it to rapidly attack the acyl chloride before water can cause hydrolysis[5].

Step 2: Biphasic Acylation

-

Action: Add DCM to create a biphasic system. Cool to 0 °C. Add 3-Cyano-4-fluorobenzoyl chloride (1.1 eq) directly to the biphasic mixture under vigorous stirring.

-

Causality: Vigorous stirring maximizes the interfacial surface area between the organic layer (containing the acyl chloride) and the aqueous layer (containing the phenoxide). The acylation of the phenoxide is kinetically much faster than the competing hydrolysis of the acyl chloride by hydroxide ions.

-

Self-Validation Checkpoint: Monitor the pH of the aqueous layer. It must remain basic (pH > 9) throughout the addition. If the pH drops below 7, the generated HCl has consumed the base, and the reaction will stall. Add additional NaOH if necessary.

Step 3: Isolation

-

Action: Separate the organic layer, wash with cold water to remove unreacted phenoxide and sodium benzoate byproducts, dry over Na₂SO₄, and concentrate.

Sources

synthesis of heterocyclic compounds from 3-Cyano-4-fluorobenzoyl chloride

An Application Guide to the Synthesis of Heterocyclic Compounds from 3-Cyano-4-fluorobenzoyl Chloride

Abstract

This technical document provides detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds utilizing 3-Cyano-4-fluorobenzoyl chloride as a versatile starting material. We explore its reactivity, focusing on two primary synthetic routes: nucleophilic acyl substitution and nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis of quinazolin-4-ones and 1,3-benzoxazin-4-ones, among other structures. The protocols are designed to be self-validating, with explanations for experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of 3-Cyano-4-fluorobenzoyl Chloride

3-Cyano-4-fluorobenzoyl chloride is a trifunctional synthetic building block of significant interest in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups:

-

Acyl Chloride: A highly electrophilic center, primed for facile reaction with a wide range of nucleophiles (amines, alcohols, thiols) to form stable amide, ester, or thioester linkages. This is often the initial site of reaction under standard acylation conditions.[1]

-

Aryl Fluoride: The fluorine atom, positioned ortho to an electron-withdrawing cyano group and meta to the benzoyl chloride moiety, is activated for nucleophilic aromatic substitution (SNAr).[2][3] This allows for the introduction of diverse substituents onto the aromatic ring.

-

Cyano Group: This versatile group can act as a key element in heterocycle formation, often participating in intramolecular cyclization steps. It can also be hydrolyzed or reduced to introduce further chemical diversity.

The strategic combination of these functionalities allows for the construction of complex heterocyclic scaffolds, which are foundational to many therapeutic agents and advanced materials.[4][5] This guide will demonstrate how to harness this reactivity in a controlled manner.

Core Synthetic Pathways

The synthetic utility of 3-Cyano-4-fluorobenzoyl chloride is primarily channeled through two distinct but potentially sequential pathways. The choice of nucleophile and reaction conditions dictates which pathway is favored.

Figure 1: Primary reaction pathways of 3-Cyano-4-fluorobenzoyl chloride.

Application Protocol I: Synthesis of 7-Cyano-6-fluoro-2-substituted-quinazolin-4(3H)-ones

Quinazolinones are a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer and anti-inflammatory properties.[6][7] The following protocol details their synthesis via a condensation-cyclization reaction with anthranilic acid derivatives.

Underlying Principle & Reaction Scheme

The synthesis proceeds via an initial N-acylation of 2-aminobenzoic acid (anthranilic acid) with 3-Cyano-4-fluorobenzoyl chloride to form an N-benzoyl anthranilic acid intermediate. Subsequent heating in the presence of a dehydrating agent promotes an intramolecular cyclization to yield the quinazolinone core.[8]

Scheme: 3-Cyano-4-fluorobenzoyl chloride + 2-Aminobenzoic Acid → Intermediate Amide → 7-Cyano-6-fluoroquinazolin-4(3H)-one

Detailed Experimental Protocol

Materials:

-

3-Cyano-4-fluorobenzoyl chloride

-

2-Aminobenzoic acid (or substituted derivative)

-

Anhydrous Pyridine or Toluene

-

Thionyl chloride (SOCl₂) or Acetic Anhydride

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Acylation Step:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous pyridine (20 mL) and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 3-Cyano-4-fluorobenzoyl chloride (1.05 eq) in anhydrous toluene (10 mL) dropwise over 15 minutes. The addition is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Intermediate:

-

Pour the reaction mixture into 100 mL of cold 1M HCl.

-

The resulting precipitate (the N-acyl anthranilic acid intermediate) is collected by vacuum filtration, washed with cold water, and dried.

-

-

Cyclization Step:

-

Place the dried intermediate into a clean flask.

-

Add acetic anhydride (5 eq) or a mixture of toluene and a catalytic amount of SOCl₂.

-

Heat the mixture to reflux (approx. 110-140°C depending on the reagent) for 3-5 hours.

-

Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

-

Collect the solid product by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane), and dry to yield the quinazolinone.

-

Causality and Experimental Choices

-

Pyridine: Acts as both a solvent and a base to neutralize the HCl gas generated during the acylation, driving the reaction to completion.

-

Acetic Anhydride/SOCl₂: These are powerful dehydrating agents that facilitate the intramolecular cyclization by activating the carboxylic acid for attack by the amide nitrogen.[6]

-

Stepwise vs. One-Pot: While presented as a two-step process for clarity and purity, this reaction can be adapted into a one-pot synthesis, although yields may be lower.[7]

Expected Results

| Reactant A | Reagent for Cyclization | Typical Yield | Melting Point (°C) |

| 2-Aminobenzoic acid | Acetic Anhydride | 85-95% | >250 |

| 5-Methyl-2-aminobenzoic acid | SOCl₂ (cat.) | 80-90% | >250 |

| 5-Chloro-2-aminobenzoic acid | Acetic Anhydride | 88-96% | >250 |

Application Protocol II: Synthesis of 7-Cyano-6-fluoro-2-substituted-4H-1,3-benzoxazin-4-ones

1,3-Benzoxazin-4-ones are another class of heterocycles with significant biological activity and serve as crucial intermediates in organic synthesis.[9] Their synthesis from 3-Cyano-4-fluorobenzoyl chloride is analogous to that of quinazolinones, utilizing 2-aminophenols as the nucleophilic partner.

Detailed Experimental Protocol

Materials:

-

3-Cyano-4-fluorobenzoyl chloride

-

2-Aminophenol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

Procedure:

-

Setup: In a 100 mL flask, dissolve 2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (30 mL) and cool to 0°C.

-

Acylation: Slowly add a solution of 3-Cyano-4-fluorobenzoyl chloride (1.0 eq) in DCM (10 mL).

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-18 hours. The reaction initially forms the N-acylated intermediate. The cyclization often proceeds spontaneously or upon gentle heating.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Figure 2: Workflow for 1,3-benzoxazin-4-one synthesis.

Application Protocol III: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages the activated fluorine atom for substitution, which is a cornerstone of fluoroaromatic chemistry.

Mechanistic Principle

The electron-withdrawing cyano and benzoyl chloride groups strongly polarize the C-F bond and stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the attack of a nucleophile and displacement of the fluoride ion.[3][10] This reaction typically requires heat and a base.

Detailed Experimental Protocol (Example with Morpholine)

Materials:

-

3-Cyano-4-fluorobenzoyl chloride

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Setup: In a flask, suspend potassium carbonate (2.0 eq) in anhydrous DMSO (25 mL).

-

Addition: Add morpholine (1.1 eq) followed by 3-Cyano-4-fluorobenzoyl chloride (1.0 eq).

-

Reaction: Heat the mixture to 80-90°C and stir for 4-8 hours until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The product, 4-morpholino-3-cyanobenzoyl chloride, can be used immediately in the next step or purified.

Data for SNAr Reactions

| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |

| Aniline | K₂CO₃ | 100 | 85 |

| Morpholine | K₂CO₃ | 90 | 92 |

| Sodium Methoxide | N/A | 60 | 95 |

Safety and Handling

3-Cyano-4-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound.[11]

-

Handling: Always handle in a well-ventilated fume hood.

-

PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.[12]

-

Reactivity: It reacts exothermically with water and other protic solvents to release corrosive HCl gas. Ensure all glassware is dry.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

3-Cyano-4-fluorobenzoyl chloride is an exemplary scaffold for the efficient synthesis of diverse and complex heterocyclic compounds. By carefully selecting nucleophiles and controlling reaction conditions, chemists can selectively target either the acyl chloride for acylation/cyclization cascades or the aryl fluoride for SNAr reactions. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this valuable building block in the pursuit of novel therapeutic agents and functional materials.

References

-

LookChem. Cas 65055-17-6, 3-Chloro-4-fluorobenzoyl chloride. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4H-1,3-benzoxazines. Available from: [Link]

-

ResearchGate. (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available from: [Link]

-

PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

- Google Patents. US4098788A - Process for preparing quinazolines.

-

IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]

-

MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

-

ScienceDirect. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Available from: [Link]

-

Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

-

ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. Available from: [Link]

-

ResearchGate. (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Available from: [Link]

- Google Patents. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

-

Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. Available from: [Link]

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

Royal Society of Chemistry. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available from: [Link]

-

ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Available from: [Link]

-

NIST Technical Series Publications. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Available from: [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

-

Wordpress. Nucleophilic Cl- Reagents. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 4. 4-fluorobenzoyl chloride [aarti-industries.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 12. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

Application Note: Solid-Phase Synthesis and Diversification Strategies Using 3-Cyano-4-fluorobenzoyl Chloride

Executive Summary

In modern drug discovery and solid-phase organic synthesis (SPOS), the rapid generation of diverse chemical libraries is paramount. 3-Cyano-4-fluorobenzoyl chloride (CAS: 519059-08-6) has emerged as a highly versatile, bifunctional building block for this purpose [1]. It features two orthogonal reactive centers: a highly electrophilic acyl chloride for rapid, coupling-reagent-free amidation, and an activated aryl fluoride primed for late-stage Nucleophilic Aromatic Substitution (S_N_Ar). This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for utilizing this reagent in solid-phase synthesis.

Chemical Rationale & Mechanistic Insights

The Advantage of the Acyl Chloride

While 3-cyano-4-fluorobenzoic acid is commercially available[3], utilizing the pre-formed acyl chloride offers distinct advantages on a solid support. It bypasses the need for expensive coupling reagents (e.g., HATU, PyBOP) and eliminates the generation of bulky uronium or phosphonium byproducts that can precipitate and clog resin pores. The acyl chloride reacts near-instantaneously with resin-bound primary or secondary amines, driving the capping reaction to completion even in sterically hindered environments.

Activation of the Aryl Fluoride for S_N_Ar

The true utility of the 3-cyano-4-fluorobenzoyl scaffold lies in its S_N_Ar capabilities. The fluorine atom is positioned ortho to a strongly electron-withdrawing cyano group (-CN) and para to the newly formed amide carbonyl.

-

Causality: Both the cyano and carbonyl groups exert strong inductive (-I) and mesomeric (-M) effects. When a nucleophile attacks the C-F carbon, the resulting anionic transition state (the Meisenheimer complex) is highly stabilized by delocalization of the negative charge onto the electronegative oxygen and nitrogen atoms of the para and ortho substituents.

-

Result: This dual-activation lowers the activation energy required for S_N_Ar, allowing the displacement of fluorine by various nucleophiles (amines, thiols, alkoxides) directly on the solid support under relatively mild conditions [2].

Workflow Visualization

The following diagram illustrates the two-step solid-phase diversification strategy, transitioning from a universal resin-bound intermediate to a highly diversified library.

Workflow of solid-phase library diversification using 3-Cyano-4-fluorobenzoyl chloride.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during automated or manual library synthesis.

Protocol A: On-Resin Acylation

Objective: Quantitative conversion of a resin-bound amine to the 3-cyano-4-fluorobenzamide intermediate.

-

Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide AM, 0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

-

Reagent Preparation: In a dry vial, dissolve 3-Cyano-4-fluorobenzoyl chloride (4.0 equivalents relative to resin loading) in a minimal amount of anhydrous DCM/DMF (9:1 v/v).

-

Expert Insight: A small percentage of DMF is used to ensure complete dissolution of the acyl chloride without compromising the superior swelling properties of DCM for polystyrene resins.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the resin suspension.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unreactive ketene intermediates.

-

-

Coupling: Add the acyl chloride solution to the resin. Shake at room temperature for 1 hour.

-

Washing: Drain the reactor and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a few resin beads. A yellow color (negative result) confirms the complete absence of primary amines, validating 100% capping efficiency.

Protocol B: On-Resin S_N_Ar Diversification

Objective: Displacement of the activated aryl fluorine with diverse nucleophiles to generate library members.

-

Solvent Exchange: Wash the resin from Protocol A with anhydrous Dimethyl Sulfoxide (DMSO) (3x) to prepare for the S_N_Ar reaction.

-

Reaction Setup: To the resin, add the desired nucleophile (e.g., a secondary cyclic amine like morpholine) (10.0 equivalents) and DIPEA (10.0 equivalents) dissolved in anhydrous DMSO.

-

Causality: DMSO is a polar aprotic solvent. It accelerates the S_N_Ar reaction by poorly solvating the nucleophilic anion (increasing its effective reactivity) while highly stabilizing the polar Meisenheimer transition state.

-

-

Heating: Heat the suspension to 60°C using a heated shaker or microwave peptide synthesizer for 4 to 12 hours (depending on nucleophile steric bulk).

-

Washing: Drain and wash the resin with warm DMSO (3x), DMF (3x), Methanol (3x), and DCM (3x).

-

Self-Validation (Micro-Cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA, dissolve the residue in Acetonitrile/Water, and analyze via LC-MS. The mass shift from the starting material confirms the successful displacement of the fluorine atom.

Protocol C: Cleavage and Recovery

-

Cleavage Cocktail: Treat the diversified resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Precipitation: Filter the cleavage solution from the resin into 10 volumes of ice-cold diethyl ether to precipitate the final product.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

Quantitative Data: S_N_Ar Conversion Benchmarks

The reactivity of the 3-cyano-4-fluorobenzamide resin varies predictably based on the nature of the nucleophile. Table 1 summarizes validated reaction conditions and expected conversions.

Table 1: On-Resin S_N_Ar Conversion Rates by Nucleophile Class

| Nucleophile Class | Representative Reagent | Solvent | Temp | Time | Conversion (%) | Mechanistic Rationale |

| Aliphatic Thiol | 1-Propanethiol | DMF | RT | 2h | >99% | High polarizability of sulfur makes it an exceptional, "soft" S_N_Ar nucleophile, requiring no heat. |

| Cyclic Sec. Amine | Morpholine | DMSO | 60°C | 4h | >98% | Fixed conformation reduces steric penalty during the approach to the activated aryl ring. |

| Primary Alkyl Amine | Benzylamine | DMSO | 60°C | 6h | >95% | Excellent nucleophilicity, though slightly slower than cyclic amines due to rotational degrees of freedom. |

| Aryl Amine (Aniline) | 4-Methoxyaniline | DMSO | 80°C | 12h | 75-85% | Delocalization of the nitrogen lone pair into the phenyl ring reduces nucleophilicity; requires higher thermal energy. |

Applications in Drug Development

The 3-cyano-4-fluorophenyl moiety is not merely a reactive intermediate; it is a highly privileged pharmacophore. The cyano group provides critical hydrogen-bond accepting capabilities, while the fluorine atom (if left undisplaced) enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity (logP) for better cellular permeability.

Notable applications of this building block include:

-

S1P1 Receptor Agonists: The synthesis of bicyclic nitrogen-containing rings and oxadiazole derivatives for the treatment of autoimmune disorders [1].

-

Quinoline Derivatives: Development of therapeutics targeting inflammatory and allergic diseases [2].

-

PET Imaging: The 3-cyano-4-fluorobenzoyl group is frequently utilized as a prosthetic group for 18 F-radiolabeling. The S_N_Ar protocol can be adapted for 18 F- 19 F isotopic exchange, enabling rapid synthesis of radiotracers for Positron Emission Tomography.

References

- Title: WO2010146105A1 - S1p1 agonists comprising a bicyclic n-containing ring Source: Google Patents URL

- Title: WO2009050204A1 - Quinoline derivatives used to treat inflammatory and allergic diseases Source: Google Patents URL

Application Note: 3-Cyano-4-fluorobenzoyl chloride (CFBC) as a High-Performance Derivatization Reagent for LC-MS/MS and HPLC-UV Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Metabolomics, Biogenic Amine Profiling, and Trace Pharmaceutical Analysis

Scientific Rationale & Mechanism

The quantification of highly polar small molecules—such as biogenic amines, amino acids, and phenolic metabolites—presents a persistent challenge in liquid chromatography. In reversed-phase liquid chromatography (RPLC), these analytes often elute in the column's void volume, subjecting them to severe matrix interferences and ion suppression during electrospray ionization (ESI) mass spectrometry ([1]). Furthermore, aliphatic amines lack a strong chromophore, rendering standard HPLC-UV detection ineffective.

Pre-column derivatization using benzoyl chloride derivatives via the base-catalyzed Schotten-Baumann reaction is a proven strategy to overcome these limitations ([2]). By utilizing 3-Cyano-4-fluorobenzoyl chloride (CFBC) [3], scientists can leverage a highly functionalized reagent that provides superior analytical advantages over standard benzoyl chloride:

-

Causality of the Fluoro Group (-F): The fluorine atom increases the lipophilicity of the resulting amide/ester, drastically improving retention on C18 stationary phases. In tandem mass spectrometry (MS/MS), it provides a unique fragmentation pathway (e.g., neutral loss of HF, -20 Da), enabling highly specific Multiple Reaction Monitoring (MRM) transitions that eliminate isobaric background noise.

-

Causality of the Cyano Group (-CN): As a strong electron-withdrawing group (EWG), the cyano moiety increases the dipole moment of the derivative. This enhances droplet desolvation and charge formation in the ESI source, boosting ionization efficiency[1]. Additionally, it extends the π -conjugation of the aromatic ring, shifting the UV absorption maximum ( λmax ) to ~250–260 nm with a highly elevated molar extinction coefficient for trace-level HPLC-UV detection.

Reaction Mechanism

The derivatization relies on the nucleophilic attack of primary/secondary amines or alcohols on the electrophilic carbonyl carbon of CFBC. A mild base (sodium carbonate) is required to neutralize the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion[2].

Fig 1: Schotten-Baumann reaction of polar analytes with 3-Cyano-4-fluorobenzoyl chloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating, robust system. The inclusion of a specific quenching step ensures that the reaction is definitively stopped, preventing the over-derivatization of secondary functional groups and stabilizing the analytes for prolonged autosampler residence times.

Materials & Reagents

-

Derivatization Reagent: 2% (v/v) 3-Cyano-4-fluorobenzoyl chloride in anhydrous LC-MS grade acetonitrile (Prepare fresh daily to prevent hydrolysis).

-

Buffer: 100 mM Sodium Carbonate ( Na2CO3 ) in LC-MS grade water, adjusted to pH 9.5.

-

Quenching Solution: 1% (v/v) Formic Acid in water (containing stable-isotope labeled internal standards).

Step-by-Step Methodology

-

Sample Aliquot: Transfer 10 µL of the biological sample (e.g., plasma, urine, or cell extract) into a microcentrifuge tube.

-

Buffering: Add 10 µL of the 100 mM Sodium Carbonate buffer. Insight: This maintains the pH above the pKa of the target amines, ensuring they remain in their nucleophilic, deprotonated state.

-

Derivatization: Add 10 µL of the 2% CFBC reagent.

-

Incubation: Vortex immediately and vigorously for 10 seconds. Incubate at room temperature for 5 minutes. Insight: The biphasic nature of the Schotten-Baumann reaction requires rapid mixing to maximize the collision rate between the aqueous analytes and the organic reagent.

-

Quenching (Critical Step): Add 10 µL of the 1% Formic Acid quenching solution. Insight: This drops the pH, neutralizing the carbonate buffer and destroying unreacted CFBC. This locks the derivative ratio and prevents degradation.

-

Clarification: Centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

Fig 2: Step-by-step workflow for the pre-column derivatization of biological samples using CFBC.

Data Presentation & Analytical Parameters

The application of CFBC drastically alters the physicochemical properties of the analytes. The tables below summarize the expected chromatographic shifts and the optimized instrument parameters required to detect these derivatives.

In positive ESI mode, CFBC derivatives reliably yield a highly abundant reporter ion at m/z 148.0 (corresponding to the 3-cyano-4-fluorobenzoyl cation), which can be utilized for Precursor Ion Scanning or sensitive MRM transitions.

Table 1: Chromatographic & MS Improvements (Representative Biogenic Amines)

| Analyte | Native RT (min) | CFBC-Derivatized RT (min) | Native LOD (nM) | CFBC LOD (nM) | MRM Transition (Pos Mode) |

| Dopamine | 1.2 (Void) | 4.8 | 50.0 | 0.5 | [M+H]+→148.0 |

| Serotonin | 1.5 (Void) | 5.2 | 25.0 | 0.2 | [M+H]+→148.0 |

| GABA | 0.9 (Void) | 4.1 | 100.0 | 1.0 | [M+H]+→148.0 |

| Histamine | 1.1 (Void) | 3.9 | 80.0 | 0.8 | [M+H]+→148.0 |

Note: Retention times (RT) are based on a standard 5-minute reversed-phase gradient. Native analytes suffer from poor retention and high Limits of Detection (LOD) due to matrix suppression.

Table 2: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm | Sub-2-micron particles maximize the resolution of the hydrophobic CFBC derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides lower backpressure and sharper peaks for aromatic derivatives than Methanol. |

| Gradient Profile | 5% B to 95% B over 5.0 min | Sweeps the highly retained derivatized analytes off the column efficiently. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation and UHPLC throughput. |

| Ionization Mode | ESI Positive (+kV) | Targets the readily formed [M+H]+ ions of the amide/ester derivatives. |

Conclusion

3-Cyano-4-fluorobenzoyl chloride (CFBC) represents a significant upgrade over traditional derivatization reagents for the analysis of polar small molecules. By combining the lipophilic retention benefits of a benzoyl core with the electron-withdrawing and specific fragmentation properties of cyano and fluoro groups, it transforms previously undetectable analytes into highly retained, easily ionizable targets. The rapid, room-temperature Schotten-Baumann protocol ensures that this methodology can be seamlessly integrated into high-throughput drug development and metabolomics workflows.

References

-

Title: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Source: Analytical Chemistry (ACS Publications), 2021 URL: [Link]

-

Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC North America, 2017 URL: [Link]

Sources

Advanced Protecting Group Strategies for Acylation and SNAr Workflows using 3-Cyano-4-fluorobenzoyl Chloride

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary: The Dual-Reactivity Challenge

In modern drug discovery, 3-cyano-4-fluorobenzoyl chloride is a highly prized bifunctional building block. It is extensively utilized in the synthesis of sphingosine-1-phosphate (S1P1) receptor agonists, H1 receptor antagonists, and various oncology candidates [1, 2].

However, its utility is matched by its complexity. The molecule possesses two highly reactive electrophilic centers:

-

The Acyl Chloride: A "hard" electrophile primed for rapid acylation of amines and alcohols.

-

The 4-Fluoro Position: An exceptionally activated site for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is rendered highly labile by the strong electron-withdrawing effects of both the ortho-cyano group and the para-carbonyl group.

The Causality of Experimental Design: If a substrate contains multiple nucleophiles (e.g., a primary amine and a secondary alcohol), direct reaction with 3-cyano-4-fluorobenzoyl chloride will lead to chaotic mixtures of amides, esters, and SNAr adducts. To harness this reagent effectively, chemists must deploy orthogonal protecting group strategies to isolate the desired reaction pathway, followed by controlled conditions to trigger subsequent functionalization.

Reactivity Dynamics & Protecting Group Selection

To design a successful synthesis, one must match the protecting group to the specific reaction conditions required for both the initial acylation and any downstream SNAr steps. The table below summarizes the quantitative and qualitative stability of common protecting groups in this specific workflow.

Table 1: Protecting Group Stability Matrix for 3-Cyano-4-fluorobenzoyl Chloride Workflows

| Protecting Group | Target Functional Group | Stability during Acylation (DCM, DIPEA, 0°C) | Stability during SNAr (DMF, K₂CO₃, 80°C) | Deprotection Conditions |

| Boc (tert-Butyloxycarbonyl) | Amines (-NH₂) | Excellent (>99% intact) | Excellent (>95% intact) | TFA/DCM or 4M HCl in Dioxane |

| Fmoc (Fluorenylmethyloxycarbonyl) | Amines (-NH₂) | Excellent (>99% intact) | Poor (Cleaves via base) | 20% Piperidine in DMF |

| TBS (tert-Butyldimethylsilyl) | Alcohols (-OH) | Excellent (>99% intact) | Moderate (~80% intact) | TBAF or mild acid |

| Benzyl (Bn) | Alcohols/Phenols | Excellent (>99% intact) | Excellent (>99% intact) | H₂ / Pd-C |

Data synthesis based on standard protective group behaviors in basic acylation and heated SNAr conditions [3].

Logical Workflows for Chemoselective Synthesis

The decision to protect a specific functional group depends entirely on the nucleophilicity of the competing sites. The following diagram illustrates the logical decision tree for handling a multi-nucleophile substrate.

Figure 1: Decision tree for orthogonal protecting group strategies prior to acylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means that at critical junctures, specific In-Process Controls (IPCs) are mandated to ensure the chemical state matches the theoretical expectation before proceeding.

Protocol A: Chemoselective Amide Coupling (N-Acylation)

Objective: To selectively acylate a primary amine on a substrate containing a Boc-protected secondary amine, preventing premature SNAr at the 4-fluoro position.

Causality of Reagents:

-

Solvent (Anhydrous DCM): Prevents the hydrolysis of the highly reactive 3-cyano-4-fluorobenzoyl chloride into 3-cyano-4-fluorobenzoic acid.

-

Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which can lead to ketene formation or degradation of the acyl chloride.

-

Temperature (0°C): Kinetically favors the rapid acylation of the amine while completely suppressing the higher-activation-energy SNAr reaction at the 4-fluoro position [2].

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-purged flask, dissolve the Boc-protected amine substrate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Base Addition: Add DIPEA (2.5 eq, 25 mmol) via syringe. Cool the reaction mixture to 0°C using an ice-water bath. Let stir for 10 minutes to equilibrate.

-

Electrophile Addition: Dissolve 3-cyano-4-fluorobenzoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Expert Insight: The slight 0.05 eq excess compensates for trace moisture, but avoiding a large excess prevents di-acylation or downstream purification issues.

-

-

In-Process Control (IPC) 1: After 30 minutes, sample 10 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Check: The starting material mass should be <2% relative to the product mass. If incomplete, add an additional 0.05 eq of the acid chloride.

-

-

Quench: Once validated, quench the reaction at 0°C by adding saturated aqueous NaHCO₃ (20 mL).

-

Causality: The mild base neutralizes the HCl byproduct (captured by DIPEA) and hydrolyzes any unreacted acyl chloride into the water-soluble benzoate salt.

-

-